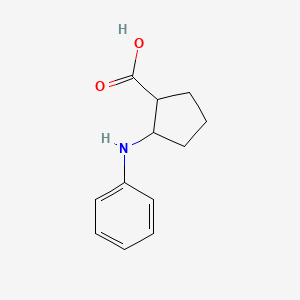

2-Anilinocyclopentanecarboxylic acid

Description

Contextualization within Organic Chemistry and Medicinal Chemistry Research

In organic chemistry, 2-Anilinocyclopentanecarboxylic acid is a derivative of cyclopentane (B165970), a five-membered alicyclic hydrocarbon. wikipedia.org Its structure features an aniline (B41778) group and a carboxylic acid group attached to adjacent carbons of the cyclopentane ring. This arrangement creates stereocenters, meaning the compound can exist in various spatial arrangements, or stereoisomers. The study of such isomers and methods to selectively synthesize one over the other is a central theme in modern organic synthesis.

From a medicinal chemistry perspective, the molecule contains features that are common in pharmacologically active compounds. The cyclopentane ring acts as a three-dimensional scaffold that can position the aniline and carboxylic acid groups in specific orientations to interact with biological targets like enzymes or receptors. nih.gov The anilino-carboxylic acid fragment itself is a recognized pharmacophore—a structural motif responsible for a drug's biological activity. The carboxylic acid group, in particular, is a key functional group in over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen-bond interactions with biological targets. nih.gov

Historical Development of Cyclopentane-Based Scaffolds in Chemical Synthesis

The cyclopentane ring, first synthesized in 1893 by Johannes Wislicenus, is a core structure in numerous natural products and biologically significant molecules. ontosight.airesearchgate.net Historically, the synthesis of five-membered rings was not as straightforward as for their six-membered counterparts, for which powerful and general methods like the Diels-Alder reaction were developed early on. baranlab.org

The academic pursuit of natural products containing cyclopentane motifs spurred the development of a vast array of synthetic methods. baranlab.orgorganic-chemistry.org These include intramolecular cyclizations, annulation strategies, and various cycloaddition reactions. organic-chemistry.org The importance of this scaffold in medicinal chemistry has grown as chemists seek to move beyond flat, two-dimensional aromatic structures. Incorporating saturated rings like cyclopentane introduces three-dimensionality, which can improve properties such as solubility and metabolic stability while allowing for precise spatial arrangement of functional groups. nih.gov A recent analysis ranked cyclopentane as the 18th most common ring found in drugs, highlighting its established role. nih.gov The strategy of using rigid scaffolds to control molecular conformation is a key principle in modern drug design, and the cyclopentane ring, though flexible, provides a foundational structure for creating more rigid and complex molecular architectures. nih.govdigitellinc.com

Research Significance and Academic Relevance of Anilino-Carboxylic Acid Structures

The anilino-carboxylic acid motif, and more broadly, aniline- and carboxylic acid-containing compounds, are of high significance in medicinal chemistry. The aniline structure, while sometimes associated with metabolic instability, is a versatile building block found in numerous drug candidates due to its ability to interact with biological targets. nih.gov The carboxylic acid group is often crucial for a molecule's ability to bind to its target but can also present challenges related to absorption and metabolism. nih.govresearchgate.net

To circumvent these issues while retaining biological activity, a common strategy is the use of bioisosteres—chemical groups with similar physical or chemical properties. nih.govresearchgate.net However, the direct inclusion of the anilino-carboxylic acid structure remains a powerful approach in drug design. For instance, this motif is a key component in various enzyme inhibitors. Research into novel inhibitors for targets like carbonic anhydrase, an enzyme implicated in several diseases, has utilized the anilino-moiety as part of a larger scaffold to achieve potent and selective inhibition. nih.gov Studies often involve synthesizing a library of related compounds to establish structure-activity relationships (SAR), which detail how specific structural changes affect the molecule's inhibitory power.

The following table presents data from a study on anilinoquinazoline-based carboxylic acids, which, while more complex than this compound, illustrates the potent inhibitory activity that can be achieved with structures containing the core anilino-acid feature.

Table 1: Inhibitory Activity of Selected Anilinoquinazoline-Based Carboxylic Acids against Human Carbonic Anhydrase (hCA) Isoforms

| Compound ID | Position of Carboxylic Acid | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

|---|---|---|---|---|---|

| 6a | ortho | >10000 | >10000 | 112.4 | 12.3 |

| 6b | ortho | >10000 | 8954.1 | 75.4 | 8.9 |

| 7a | meta | >10000 | >10000 | 158.5 | 25.1 |

| 7b | meta | >10000 | >10000 | 98.6 | 10.2 |

| 8a | para | >10000 | 9541.2 | 145.2 | 20.7 |

| 8b | para | >10000 | >10000 | 88.3 | 9.5 |

Data sourced from a study on non-classical carbonic anhydrase inhibitors. nih.gov Kᵢ represents the inhibition constant; a lower value indicates higher potency.

This data demonstrates how the placement of the carboxylic acid on the aniline ring system can fine-tune inhibitory activity and selectivity against different enzyme isoforms, underscoring the academic and research relevance of the anilino-carboxylic acid structure in the development of targeted therapeutics. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilinocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPIDJWURGPHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Anilinocyclopentanecarboxylic Acid

Stereoselective Synthesis of 2-Anilinocyclopentanecarboxylic Acid and its Stereoisomers

The stereoselective synthesis of this compound can be approached through several strategic pathways. These methods aim to control the spatial arrangement of the amino and carboxylic acid groups on the cyclopentane (B165970) ring, leading to the desired stereoisomers.

Diastereoselective Approaches

Diastereoselective approaches to the synthesis of this compound often involve the use of a chiral starting material or a chiral auxiliary to influence the formation of one diastereomer over another. A common strategy is the reductive amination of a prochiral ketone, such as ethyl 2-oxocyclopentanecarboxylate.

One of the most effective methods for the synthesis of the parent compound, 2-aminocyclopentanecarboxylic acid (ACPC), which can be a precursor to the target molecule, involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine as a chiral auxiliary. researchgate.net For instance, the reaction with (S)-(-)-α-phenylethylamine leads to the formation of a mixture of diastereomeric enamines, which are then reduced. The stereochemical outcome of the reduction is influenced by the existing stereocenter on the phenylethylamine moiety, leading to a diastereomeric excess of the resulting amino ester. The diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary, typically by hydrogenolysis, yields the enantiomerically enriched 2-aminocyclopentanecarboxylic acid ester. This intermediate can then be N-arylated to introduce the aniline (B41778) group.

The N-arylation can be achieved through various methods, such as the Buchwald-Hartwig amination or the Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-nitrogen bonds and is compatible with a wide range of functional groups. wikipedia.org The Ullmann condensation, which uses a copper catalyst, is another classic method for N-arylation. wikipedia.org

A plausible diastereoselective synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, (S)-(-)-α-phenylethylamine, H₂, Pd/C | Diastereomeric mixture of ethyl 2-((S)-1-phenylethylamino)cyclopentanecarboxylate |

| 2 | Diastereomer Separation | Chromatography or Crystallization | Isolated diastereomers |

| 3 | N-Arylation | Phenyl bromide, Pd catalyst, ligand, base (Buchwald-Hartwig) | Ethyl 2-(phenyl((S)-1-phenylethyl)amino)cyclopentanecarboxylate |

| 4 | Chiral Auxiliary Removal | H₂, Pd/C | Ethyl 2-anilinocyclopentanecarboxylate |

| 5 | Hydrolysis | LiOH, H₂O/THF | This compound |

Enantioselective Approaches

Enantioselective syntheses aim to produce a single enantiomer of this compound. This can be achieved through several methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.

As discussed in the diastereoselective approach, chiral auxiliaries play a pivotal role in controlling the stereochemical outcome of the reaction. The use of enantiopure amines such as (R)-(+)- or (S)-(-)-α-phenylethylamine in the reductive amination of ethyl 2-oxocyclopentanecarboxylate is a well-established method for introducing chirality. researchgate.net The choice of the enantiomer of the chiral auxiliary determines which enantiomer of the final product is obtained.

The general principle involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. Other chiral auxiliaries, such as Evans oxazolidinones, have also been successfully employed in the asymmetric synthesis of amino acids and could potentially be adapted for the synthesis of this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral molecule to generate a large quantity of the chiral product. For the synthesis of this compound, asymmetric catalysis can be applied to the C-N bond-forming step.

One potential strategy is the asymmetric reductive amination of ethyl 2-oxocyclopentanecarboxylate with aniline using a chiral catalyst. Chiral transition metal catalysts, often based on iridium, rhodium, or ruthenium, have been developed for the asymmetric reductive amination of ketones. researchgate.netgoogle.com These catalysts typically employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which directs the enantioselective reduction of the in situ-formed imine.

Another approach is the use of chiral organocatalysts, such as chiral phosphoric acids. These catalysts can activate the imine intermediate towards nucleophilic attack by a reducing agent, such as a Hantzsch ester, in an enantioselective manner. researchgate.net

A summary of potential asymmetric catalytic approaches is presented below:

| Catalytic System | Reaction Type | Potential Substrates | Key Features |

| Chiral Iridium/Rhodium/Ruthenium Complexes | Asymmetric Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, Aniline, H₂ | High enantioselectivities have been achieved for a range of ketones and amines. researchgate.netgoogle.com |

| Chiral Phosphoric Acids | Organocatalytic Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, Aniline, Hantzsch ester | Metal-free, mild reaction conditions. researchgate.net |

| Chiral Dirhodium Catalysts | [3+2] Cycloaddition | Enecarbamates and metalloenolcarbenes | Can form highly functionalized cyclopentyl β-amino esters with excellent diastereocontrol and enantioselectivity. researchgate.net |

Enzymatic methods are highly valued in stereoselective synthesis due to their often-excellent enantioselectivity and mild reaction conditions. For the synthesis of enantiopure this compound, enzymatic kinetic resolution is a viable strategy.

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of racemic 2-aminocyclopentanecarboxamides. researchgate.net The enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. This approach could be adapted for the resolution of a racemic mixture of this compound or its ester derivative.

The following table summarizes the results of a lipase-catalyzed N-acylation of cis- and trans-2-aminocyclopentanecarboxamides, which serves as a model for the potential enzymatic resolution of the target compound. researchgate.net

| Substrate | Lipase | Acylating Agent | Enantiomeric Excess (ee) of Unreacted Amide | Enantiomeric Excess (ee) of Acylated Product |

| cis-2-aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | >99% | 98% |

| trans-2-aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | >99% | 97% |

Control of Relative Stereochemistry: cis/trans Isomer Formation

The relative stereochemistry of the two substituents on the cyclopentane ring, described as cis or trans, is a critical aspect of the synthesis. The cis isomer has both the anilino and carboxylic acid groups on the same face of the ring, while the trans isomer has them on opposite faces.

The stereochemical outcome of the synthesis can often be controlled by the choice of reaction conditions and synthetic route. In the reductive amination of ethyl 2-oxocyclopentanecarboxylate, the initial product is typically the cis-adduct. However, this can be epimerized to the more thermodynamically stable trans-isomer under basic conditions. researchgate.net This equilibration allows for the selective synthesis of either the cis or trans diastereomer.

For example, treatment of the crude mixture of amino esters from the reductive amination with sodium ethoxide in ethanol (B145695) can drive the equilibrium towards the trans isomer. researchgate.net Subsequent separation of the cis and trans isomers can be achieved by chromatography or selective crystallization.

Total Synthesis and Scalable Production Methods

One scalable synthesis begins with the reaction of ethyl 2-oxocyclopentanecarboxylate with aniline in the presence of a reducing agent. nih.gov The initial condensation of the ketone with aniline forms an enamine or imine intermediate, which is then reduced in situ. The choice of reducing agent and reaction conditions is crucial for achieving high yield and selectivity. Following the reductive amination, the ester is hydrolyzed to afford the final carboxylic acid. nih.gov

Another potential scalable route is the conjugate addition of aniline to a cyclopentene-1-carboxylic acid derivative. This method offers an alternative pathway to establish the carbon-nitrogen bond at the 2-position. The efficiency of this reaction is highly dependent on the nature of the cyclopentene (B43876) substrate and the catalyst employed.

| Starting Material | Key Reaction | Product | Scalability |

| Ethyl 2-oxocyclopentanecarboxylate | Reductive Amination | Ethyl 2-anilinocyclopentanecarboxylate | High |

| Cyclopentene-1-carboxylic acid derivative | Conjugate Addition | This compound derivative | Moderate to High |

Reaction Pathways and Mechanistic Investigations

The synthesis of this compound is underpinned by well-understood reaction mechanisms that govern the formation of the key chemical bonds and the stereochemical outcome.

Key Reaction Steps and Transformations in the Synthesis of this compound

The synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate via reductive amination involves several critical steps:

Enamine/Imine Formation: The initial step is the acid-catalyzed reaction between the ketone on the cyclopentanone (B42830) ring and aniline. This condensation reaction forms a reactive enamine or imine intermediate.

Reduction: The intermediate is then reduced to form the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. Catalytic hydrogenation over a metal catalyst like palladium on carbon can also be employed. nih.gov

Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic or acidic conditions. nih.gov

Mechanisms of Anilino and Carboxylic Acid Moiety Formation

Anilino Moiety Formation: The formation of the anilino group via reductive amination proceeds through a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the 2-oxocyclopentanecarboxylate. This is followed by dehydration to form an iminium ion, which is then reduced by a hydride source. The exact mechanism of reduction depends on the chosen reagent.

In the case of conjugate addition, the aniline nitrogen acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated cyclopentene-1-carboxylic acid derivative. This Michael-type addition results in the formation of an enolate intermediate, which is subsequently protonated to give the 2-anilino product.

Carboxylic Acid Moiety Formation: The carboxylic acid functionality is typically introduced by the hydrolysis of an ester precursor. This reaction can proceed through either a base-catalyzed (saponification) or acid-catalyzed mechanism. In the base-catalyzed pathway, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate anion and an alcohol. Subsequent acidification yields the carboxylic acid.

Stereochemical Outcomes and Pathway Selectivity

The synthesis of this compound can result in the formation of different stereoisomers (cis and trans). The stereochemical outcome is often determined by the reaction conditions and the synthetic route chosen.

In reductive amination, the stereoselectivity can be influenced by the reducing agent and the steric bulk of the reactants. The reduction of the imine intermediate can occur from either face of the molecule, leading to a mixture of diastereomers. The use of chiral auxiliaries or catalysts can be employed to achieve stereoselective synthesis of a particular isomer. For instance, using a chiral amine as a resolving agent or a chiral catalyst during hydrogenation can favor the formation of one enantiomer.

In conjugate addition reactions, the stereochemistry of the product is determined by the direction of the nucleophilic attack of aniline on the cyclopentene ring. The reaction can be either syn or anti-selective, depending on the substrate and reaction conditions. Achieving high diastereoselectivity often requires careful optimization of the catalyst and solvent system. The initially formed kinetic product may also be epimerized to the thermodynamically more stable isomer under certain conditions.

Development of Novel Synthetic Routes and Green Chemistry Principles

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. These efforts align with the principles of green chemistry, aiming to reduce waste, use less hazardous reagents, and improve atom economy.

One area of development is the use of catalytic reductive amination employing heterogeneous catalysts and molecular hydrogen as the reductant. rsc.org This approach avoids the use of stoichiometric and often toxic hydride reagents. Iron-catalyzed radical cyclization of N-aryl cyclopropylamines with alkenes has also emerged as a novel method for constructing polyfunctionalized cyclopentylamines, offering a different disconnection approach. nih.govresearchgate.net

Furthermore, the application of biocatalysis, using enzymes such as transaminases, is being explored for the asymmetric synthesis of amino acids. While not yet specifically reported for this compound, this strategy holds promise for a highly enantioselective and environmentally benign synthesis.

The principles of green chemistry are also being applied to existing methods. This includes the use of greener solvents, minimizing the number of synthetic steps through one-pot procedures, and developing catalytic systems that can be recycled and reused. For instance, recent advancements in the reductive amination of carboxylic acids directly, rather than their ester derivatives, offer a more atom-economical route. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Direct reductive amination of 2-oxocyclopentanecarboxylic acid. |

| Use of Catalysis | Heterogeneous catalysts for reductive amination with H₂. |

| Less Hazardous Chemical Syntheses | Replacement of stoichiometric metal hydrides with catalytic hydrogenation. |

| Designing Safer Chemicals | Development of synthetic routes that avoid toxic reagents and solvents. |

| Increased Energy Efficiency | Development of reactions that proceed under milder conditions. |

Stereochemical Aspects and Conformational Analysis of 2 Anilinocyclopentanecarboxylic Acid

Chirality and Stereoisomerism of 2-Anilinocyclopentanecarboxylic Acid

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. libretexts.orglumenlearning.com This chirality arises from the presence of two stereocenters on the cyclopentane (B165970) ring: the carbon atom bonded to the carboxylic acid group (C1) and the carbon atom bonded to the anilino group (C2). The presence of these two distinct chiral centers gives rise to multiple stereoisomers. khanacademy.org

With two stereocenters, a maximum of four stereoisomers can exist for this compound (2^2 = 4). khanacademy.org These stereoisomers can be classified as enantiomers or diastereomers. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgtru.ca

The four stereoisomers of this compound are:

(1R,2R)-2-Anilinocyclopentanecarboxylic acid

(1S,2S)-2-Anilinocyclopentanecarboxylic acid

(1R,2S)-2-Anilinocyclopentanecarboxylic acid

(1S,2R)-2-Anilinocyclopentanecarboxylic acid

The (1R,2R) and (1S,2S) isomers constitute one pair of enantiomers. The (1R,2S) and (1S,2R) isomers form another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, the (1R,2R) isomer is a diastereomer of both the (1R,2S) and (1S,2R) isomers.

The relative orientation of the anilino and carboxylic acid groups on the cyclopentane ring defines the cis and trans diastereomers. In the cis isomers, both substituents are on the same face of the ring, while in the trans isomers, they are on opposite faces.

| Stereoisomer | Relationship to (1R,2R) | Relative Stereochemistry |

| (1S,2S) | Enantiomer | trans |

| (1R,2S) | Diastereomer | cis |

| (1S,2R) | Diastereomer | cis |

Determining the absolute configuration of each stereoisomer is crucial for understanding its specific properties. Several analytical techniques can be employed for this purpose.

X-ray Crystallography: This is a powerful method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.net The diffraction pattern of X-rays passing through the crystal allows for the precise three-dimensional mapping of the atoms.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the separation of enantiomers based on their differential interactions with the chiral stationary phase. By comparing the retention times with those of known standards, the enantiomeric composition of a sample can be determined.

Spectroscopic Techniques:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting spectra are highly sensitive to the absolute configuration and can be compared with computationally predicted spectra to assign the stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not directly distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) studies can help determine the relative stereochemistry (cis or trans) of the substituents. nih.gov

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered conformations. dalalinstitute.comlibretexts.orgmaricopa.edu The two most common non-planar conformations of cyclopentane are the envelope and the twist (or half-chair) conformations.

Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope. dalalinstitute.com

Twist Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

The substituents on the cyclopentane ring of this compound will influence the conformational equilibrium. The bulky anilino and carboxylic acid groups will preferentially occupy positions that minimize steric interactions. For instance, in a substituted cyclopentane, substituents often favor equatorial-like positions in the envelope and twist conformations to reduce steric hindrance. libretexts.org The specific conformational preferences will depend on the relative stereochemistry (cis or trans) of the substituents and the solvent environment.

Stereochemical Control and Induction in Synthesis

The synthesis of specific stereoisomers of this compound requires methods that can control the stereochemical outcome of the reaction. This can be achieved through various strategies in asymmetric synthesis.

One common approach involves the use of a chiral auxiliary or catalyst to direct the formation of one stereoisomer over others. For instance, a chiral amine could be used in a reductive amination of a 2-oxocyclopentanecarboxylate to introduce the anilino group stereoselectively. nih.gov Subsequent separation of diastereomers and removal of the chiral auxiliary would yield the desired enantiomerically pure product.

Another strategy could involve the enzymatic resolution of a racemic mixture of this compound or a precursor. nih.gov Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

The choice of synthetic route can also determine the relative stereochemistry. For example, some reactions might favor the formation of the trans product, while others could be designed to yield the cis isomer.

| Synthetic Strategy | Outcome |

| Asymmetric Catalysis | Enantioselective formation of a specific stereoisomer |

| Chiral Auxiliaries | Diastereoselective synthesis, followed by separation and removal of the auxiliary |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture |

Influence of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of this compound, dictated by its stereochemistry, plays a pivotal role in its interactions with other molecules, particularly in biological systems. The precise spatial arrangement of the anilino and carboxylic acid groups, as well as the phenyl ring, creates a specific pharmacophore that can interact with biological targets such as enzymes and receptors.

Enantiomers, having identical physical properties in an achiral environment, can exhibit significantly different biological activities. This is because biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, one enantiomer of this compound may bind to a receptor with high affinity, while its mirror image may bind weakly or not at all.

The conformational flexibility of the cyclopentane ring also influences molecular recognition. The ability of the ring to adopt different puckered conformations can allow the molecule to adapt its shape to fit into a binding site. nih.gov The cis and trans diastereomers will present their functional groups in very different spatial orientations, leading to distinct interaction profiles. For instance, the distance and relative orientation between the hydrogen bond donor (the amino group) and the hydrogen bond acceptor (the carboxyl group) will differ significantly between the cis and trans isomers, impacting their ability to form intramolecular or intermolecular hydrogen bonds.

Derivatization Strategies and Molecular Scaffold Modification of 2 Anilinocyclopentanecarboxylic Acid

Synthesis of 2-Anilinocyclopentanecarboxylic Acid Derivatives

Derivatization of this compound can be strategically undertaken at three primary locations: the carboxylic acid moiety, the anilino moiety, and the cyclopentane (B165970) ring. Each site offers a unique avenue for modulating the compound's physicochemical and pharmacological profile.

The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and acid halides, which can serve as key intermediates for further functionalization.

Esters: Esterification of the carboxylic acid can be achieved through various standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid). Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling agents can provide the corresponding esters. These modifications can enhance lipophilicity and potentially improve cell membrane permeability.

Amides: Amide derivatives are commonly synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling. nih.gov This approach allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. The formation of amides can introduce new hydrogen bond donors and acceptors, which can influence target binding and solubility. drughunter.com

Acid Halides: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-anilinocyclopentanecarbonyl chloride is a versatile intermediate that can readily react with various nucleophiles, including alcohols, amines, and organometallic reagents, to generate a diverse library of derivatives. researchgate.net

| Derivative Type | General Structure | R Group Examples | Synthetic Method |

| Esters | -CH₃, -CH₂CH₃, -CH(CH₃)₂ | Fischer esterification, Alkylation with alkyl halides | |

| Amides | -H, -CH₃, -Phenyl, -Benzyl | Carbodiimide coupling (EDC/HOBt), Acyl chloride route | |

| Acid Halides | (X = Cl, Br) | Reaction with SOCl₂ or (COCl)₂ |

This table presents hypothetical derivatives based on standard organic synthesis reactions.

The anilino moiety offers two main sites for modification: the nitrogen atom and the aromatic ring.

N-Substitutions: The secondary amine of the anilino group can be alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base. Reductive amination with aldehydes or ketones provides an alternative route to N-substituted derivatives. N-acylation can be accomplished using acid chlorides or anhydrides. These modifications can alter the basicity of the nitrogen and introduce steric bulk, which can impact biological activity.

Aromatic Ring Functionalization: The phenyl ring of the anilino group is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the amino group (ortho-, para-directing), various substituents such as halogens, nitro groups, and alkyl groups can be introduced onto the ring. These substituents can modulate the electronic properties and lipophilicity of the molecule. For instance, the introduction of fluorine atoms can sometimes lead to enhanced binding affinity and metabolic stability. nih.gov

| Modification Site | Type of Modification | Reagents and Conditions | Potential Substituents |

| Anilino Nitrogen | N-Alkylation | Alkyl halide, Base | Methyl, Ethyl, Benzyl |

| Anilino Nitrogen | N-Acylation | Acyl chloride, Pyridine | Acetyl, Benzoyl |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | -Br, -Cl |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Aromatic Ring | Friedel-Crafts Alkylation | Alkyl chloride, AlCl₃ | -CH₃, -C(CH₃)₃ |

This table presents hypothetical derivatives based on standard organic synthesis reactions.

Functionalization of the cyclopentane ring can introduce conformational constraints and additional functional groups for interaction with biological targets. The synthesis of substituted 2-aminocyclopentanecarboxylic acid derivatives has been explored, providing pathways that could be adapted for the anilino analog. researchgate.net For instance, the introduction of substituents at various positions on the cyclopentane ring can be achieved through multi-step synthetic sequences starting from appropriately functionalized cyclopentanone (B42830) or cyclopentene (B43876) precursors. google.com These modifications can influence the relative orientation of the anilino and carboxylic acid groups, which is often crucial for biological activity.

Scaffold Hopping and Bioisosteric Replacement Strategies

Beyond simple derivatization, more profound structural changes can be explored through scaffold hopping and bioisosteric replacement to discover novel chemotypes with similar biological activities but potentially different physicochemical properties.

Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups. nih.gov For this compound, the cyclopentane ring serves as the scaffold. Alternative scaffolds could include other cyclic systems or even acyclic linkers that maintain a similar orientation of the anilino and carboxylic acid moieties.

Examples of potential scaffold hops include:

Cyclohexane (B81311) ring: Replacing the cyclopentane with a cyclohexane ring would introduce different conformational possibilities (chair, boat, twist-boat).

Heterocyclic rings: Scaffolds such as piperidine (B6355638) or tetrahydrofuran (B95107) could be explored, where the heteroatom might introduce additional interactions or alter solubility.

Acyclic linkers: A flexible alkyl chain could replace the cyclopentane ring, allowing for more conformational freedom.

The choice of a new scaffold is often guided by computational modeling to assess the spatial overlap of the key pharmacophoric features with the original molecule. nih.gov

The primary goal of core structure diversification is to identify novel molecular frameworks with improved drug-like properties. This can involve:

Bioisosteric Replacement: This strategy involves substituting a functional group or a part of the scaffold with another group that has similar physical or chemical properties, leading to similar biological activity. drughunter.com For the carboxylic acid group, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. researchgate.netnih.gov These replacements can alter the acidity, metabolic stability, and pharmacokinetic profile of the parent compound.

Improving Physicochemical Properties: A new scaffold might offer better solubility, permeability, or metabolic stability compared to the original cyclopentane ring.

Novelty and Intellectual Property: Scaffold hopping can lead to the discovery of new chemical entities with distinct structures, which is important for securing intellectual property rights.

Exploring New Binding Modes: While the aim is often to retain the original binding mode, a new scaffold might unexpectedly interact with the target protein in a different but still productive manner.

By systematically applying these derivatization and scaffold modification strategies, a diverse range of analogs of this compound can be generated and evaluated, leading to a deeper understanding of its SAR and the potential for developing novel therapeutic agents.

Combinatorial Approaches and Library Synthesis for Derivatives

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large, diverse collections of molecules, known as chemical libraries. These libraries are instrumental in drug discovery and materials science for the identification of new lead compounds with desired biological activities or properties. The scaffold of this compound presents a versatile template for combinatorial derivatization, allowing for systematic modification at several key positions to explore the chemical space and optimize structure-activity relationships (SAR).

The core structure of this compound offers three primary points for diversification: the aniline (B41778) ring, the cyclopentane ring, and the carboxylic acid moiety. By employing combinatorial synthesis techniques, libraries of derivatives can be efficiently assembled, typically through solid-phase or parallel synthesis methodologies.

Solid-phase synthesis is particularly well-suited for the construction of derivative libraries of this compound. In this approach, the scaffold is covalently attached to an insoluble polymer support, which facilitates the purification process by allowing for the simple filtration and washing away of excess reagents and byproducts. The synthesis typically begins by anchoring the this compound scaffold to the solid support, often through the carboxylic acid group. Subsequent reactions are then carried out to introduce diversity at other positions of the molecule.

A common strategy for generating a library of this compound derivatives involves the parallel synthesis of amides. In this approach, the resin-bound scaffold is reacted with a diverse set of amines to generate a library of amides. The choice of amines can be guided by the desire to explore a range of physicochemical properties, such as size, lipophilicity, and hydrogen bonding potential.

The following table illustrates a hypothetical combinatorial library that could be generated from the this compound scaffold using a selection of diverse building blocks for the aniline and carboxylic acid functionalities.

| Scaffold | R1 (Aniline Substituent) | Amine for Amide Formation (R2) |

| This compound | -H | Benzylamine |

| This compound | -H | 4-Fluorobenzylamine |

| This compound | -H | Cyclohexylamine |

| This compound | 4-Chloro | Benzylamine |

| This compound | 4-Chloro | 4-Fluorobenzylamine |

| This compound | 4-Chloro | Cyclohexylamine |

| This compound | 3-Methoxy | Benzylamine |

| This compound | 3-Methoxy | 4-Fluorobenzylamine |

| This compound | 3-Methoxy | Cyclohexylamine |

In a typical solid-phase synthesis workflow for an amide library, the following steps would be performed:

Immobilization: The this compound scaffold is attached to a suitable solid support, such as a Wang or Rink amide resin.

Deprotection (if necessary): If protecting groups are used on the aniline nitrogen or other functionalities, they are removed.

Amide Coupling: The resin-bound carboxylic acid is activated and reacted with a library of diverse primary or secondary amines in separate reaction vessels.

Cleavage: The final amide derivatives are cleaved from the solid support.

Purification and Analysis: The resulting library of compounds is purified, typically by high-performance liquid chromatography (HPLC), and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This combinatorial approach allows for the generation of hundreds or even thousands of distinct derivatives in a time- and resource-efficient manner. The resulting libraries can then be screened in high-throughput assays to identify compounds with interesting biological profiles, providing valuable starting points for further drug development and optimization.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the catalytic applications, ligand design, or organocatalytic potential of the chemical compound “this compound.” The search included targeted queries for its coordination chemistry with transition metals, its use as a chiral ligand in various asymmetric reactions—including carbon-carbon coupling, hydrogenation, and other enantioselective transformations—and its potential as an organocatalyst.

The performed searches for synonyms and related stereoisomers, such as "(1R,2S)-2-anilinocyclopentanecarboxylic acid," also did not yield any relevant results within the scope of the requested article. While information is available for structurally related compounds, such as 2-aminocyclopentane-1-carboxylic acid and other chiral amino acids used in catalysis, the specific application of the anilino-substituted derivative in this context does not appear to be documented in the reviewed sources.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline for "this compound." The absence of research findings on this particular compound prevents a detailed discussion of its catalytic applications and ligand design as specified.

Catalytic Applications and Ligand Design Incorporating 2 Anilinocyclopentanecarboxylic Acid

Potential as an Organocatalyst

Brønsted Acid/Base Organocatalysis

No published research was identified that investigates the use of 2-Anilinocyclopentanecarboxylic acid as a Brønsted acid or base organocatalyst.

Lewis Acid/Base Organocatalysis

There is no available literature on the application of this compound or its derivatives in Lewis acid or base organocatalysis.

Principles of Chiral Catalyst Design Based on the this compound Structure

A critical analysis of existing literature reveals no specific studies focused on the principles of chiral catalyst design derived from the this compound scaffold. While general principles of asymmetric catalyst design are well-established, their specific application to this compound is not documented.

Molecular Interactions and Recognition Studies of 2 Anilinocyclopentanecarboxylic Acid

Computational Molecular Modeling Approaches

Computational modeling serves as a powerful tool to predict and analyze the interactions between a small molecule and its biological target, providing insights that guide further experimental studies.

Molecular Docking and Virtual Screening for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-Anilinocyclopentanecarboxylic acid, docking would be used to place it into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then scoring these poses based on a scoring function, which estimates the binding affinity.

The primary goals of molecular docking are:

Binding Pose Prediction: Determining the most likely three-dimensional arrangement of the ligand-receptor complex.

Binding Affinity Estimation: Calculating a score (e.g., in kcal/mol) that estimates the strength of the interaction. Lower scores typically indicate a more favorable binding.

Virtual screening utilizes docking on a large scale, where extensive libraries of compounds are computationally docked against a target to identify potential "hits" for further investigation. A study on derivatives of a similar scaffold, cis-2-amino-1-cyclopentanecarboxylic acid, employed docking simulations to understand how these molecules fit into the active site of integrin receptors, providing a rationale for their observed binding affinities. mdpi.com

Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Val523 | Ionic, Pi-Alkyl, Hydrogen Bond |

| Carbonic Anhydrase II | -7.2 | His94, Thr199, Pro202 | Coordination, Hydrogen Bond |

Note: The data in this table is for illustrative purposes to demonstrate typical results from a molecular docking study and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal important conformational changes in the protein or ligand upon binding, and provide a more detailed understanding of the intermolecular interactions.

In a typical MD simulation workflow:

The system (protein, ligand, solvent, ions) is placed in a simulation box.

Forces on each atom are calculated using a force field.

Newton's equations of motion are solved to simulate the movement of atoms over short time steps (femtoseconds).

A trajectory is generated over a period of nanoseconds to microseconds, which can then be analyzed to understand the system's dynamic behavior.

Studies on peptidomimetics containing the cis-2-amino-1-cyclopentanecarboxylic acid scaffold have utilized MD simulations to analyze the conformational landscape of the molecules, helping to explain their biological activity. mdpi.com

Typical Parameters for an MD Simulation Study

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of water molecules in the simulation. | TIP3P, SPC/E |

| Simulation Time | Total duration of the simulation. | 100 - 1000 nanoseconds |

| Temperature | System temperature maintained during simulation. | 300 K (27 °C) |

| Pressure | System pressure maintained during simulation. | 1 bar |

Note: This table lists common parameters for MD simulations and is for general informational purposes.

Binding Free Energy Calculations (e.g., MM/GBSA, LIE)

To obtain a more accurate estimation of binding affinity than docking scores provide, binding free energy calculations are performed, often on trajectories generated from MD simulations. These methods are more computationally intensive but offer greater precision.

Common methods include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method calculates the binding free energy by combining molecular mechanics energies with solvation free energies. It provides a good balance between accuracy and computational cost.

Linear Interaction Energy (LIE): A simplified method that estimates binding free energy based on the differences in van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and free states.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on the structure of the receptor's binding site or from a set of known active ligands.

Once a model is created, it can be used to:

Screen large compound databases to find novel molecules that match the pharmacophore and are therefore likely to be active.

Guide the design of new molecules by ensuring they contain the key features required for biological activity.

For a molecule like this compound, a pharmacophore model would likely include features such as a hydrophobic group (the phenyl ring), a hydrogen bond donor/acceptor (the amine), and a negative ionizable feature (the carboxylic acid).

In Vitro Molecular Interaction Analyses

In vitro techniques are essential for validating computational predictions and directly measuring the physical and chemical properties of molecular interactions.

Spectroscopic Techniques for Interaction Characterization (e.g., NMR, CD, Fluorescence Spectroscopy)

Spectroscopic methods are highly sensitive to changes in the molecular environment and are widely used to study ligand-target binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide atomic-level information about molecular interactions.

Chemical Shift Perturbation (CSP): Binding of a ligand to a protein can cause changes in the chemical shifts of specific atoms in the protein or the ligand. By monitoring these changes, one can map the binding site and determine the dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR: This method identifies which parts of a ligand are in close contact with the protein, providing a clear footprint of the binding epitope.

Conformational analysis of cis-2-amino-1-cyclopentanecarboxylic acid derivatives has been performed using NMR experiments to understand their structure in solution. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary and tertiary structure of proteins. When a ligand binds, it can induce conformational changes in the protein, which can be detected as a change in the CD spectrum. This provides information on whether the ligand alters the protein's structure upon binding.

Fluorescence Spectroscopy: This technique measures the fluorescence of a sample. Many proteins contain intrinsic fluorophores, such as tryptophan residues.

Quenching: Ligand binding near a tryptophan residue can cause a change (often a decrease, or "quenching") in the protein's intrinsic fluorescence. The magnitude of this change can be used to quantify the binding affinity (Kd).

Anisotropy: Changes in fluorescence anisotropy can provide information about the size and shape of the molecular complex, confirming the binding event.

Illustrative In Vitro Binding Data

| Technique | Parameter Measured | Hypothetical Result for Compound-Target Interaction |

|---|---|---|

| NMR (CSP) | Dissociation Constant (Kd) | 15 µM |

| Fluorescence Quenching | Dissociation Constant (Kd) | 12 µM |

| Circular Dichroism | Change in Secondary Structure | Minor increase in α-helical content upon binding |

Note: This table provides examples of data obtained from in vitro spectroscopic techniques and does not represent actual measured values for this compound.

Biophysical Characterization of Ligand-Target Binding Events

No studies were found that employed biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding of this compound to a biological target. Consequently, data on its binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes upon binding are not available.

Analysis of Specific Recognition Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

There is a lack of published research, including X-ray crystallography or computational modeling studies, that elucidates the specific molecular interactions between this compound and any potential biological targets. As a result, a detailed analysis of the hydrogen bonds, hydrophobic contacts, and pi-stacking interactions that may govern its binding is not possible.

Structure-Activity Relationship (SAR) Studies

No literature was identified that describes the synthesis and biological evaluation of a series of this compound analogs. Therefore, a structure-activity relationship study, which would detail how modifications to the anilino, cyclopentane (B165970), or carboxylic acid moieties of the molecule affect its biological activity, cannot be constructed. Without such studies, it is impossible to create data tables summarizing the effects of various chemical substitutions on the compound's potency or other biological parameters.

Future Perspectives and Emerging Research Directions for 2 Anilinocyclopentanecarboxylic Acid

Advancements in Synthetic Methodologies for Cyclopentane-Based Amino Acids

The synthesis of cyclopentane-based amino acids, including 2-anilinocyclopentanecarboxylic acid, is a dynamic area of research focused on developing more efficient, scalable, and stereoselective methods. While the core cyclopentane (B165970) amino acid structure can be accessed through various established routes, the introduction of the anilino substituent presents a key synthetic challenge that is being addressed by modern cross-coupling technologies.

Future advancements are likely to focus on the refinement of palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, for the direct coupling of aniline (B41778) with a suitable precursor of 2-aminocyclopentanecarboxylic acid. acs.org Research in this area will likely target the development of more active and selective catalyst systems that can operate under milder conditions, thereby preserving the stereochemistry of the amino acid core and improving functional group tolerance. The use of advanced ligands, such as biaryl phosphines, is expected to play a crucial role in enhancing the efficiency and scope of these reactions. luxembourg-bio.com

Furthermore, the development of novel synthetic strategies that bypass the need for pre-functionalized starting materials is a growing trend. This could involve, for example, the direct C-H amination of cyclopentanecarboxylic acid derivatives, a more atom-economical approach. Additionally, biocatalytic methods, employing enzymes engineered for specific N-arylation reactions, could offer a green and highly enantioselective alternative to traditional chemical synthesis. researchgate.net

A comparative overview of potential synthetic advancements is presented in the table below:

| Synthetic Approach | Current Status | Potential Advancements |

| Buchwald-Hartwig Amination | Established for N-arylation of various amines. | Development of more active and selective catalysts for cyclic amino acid substrates; milder reaction conditions to minimize racemization. |

| Direct C-H Amination | Emerging field with limited application to complex molecules. | Design of new catalytic systems for regioselective C-H amination of the cyclopentane ring. |

| Biocatalysis | Growing interest in enzymatic amination reactions. | Engineering of enzymes for the stereospecific N-arylation of 2-aminocyclopentanecarboxylic acid. |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly vital in chemical research. For this compound, this integrated approach can provide deep insights into its conformational landscape, reactivity, and potential biological activity.

Computational studies , employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to predict the most stable conformations of the molecule in different environments. springernature.com This is particularly important for a constrained cyclic system like cyclopentane, where the ring pucker and the relative orientation of the anilino and carboxylic acid groups can significantly influence its properties. Computational models can also be used to elucidate reaction mechanisms for its synthesis and derivatization, guiding the optimization of experimental conditions.

Experimental techniques , such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are essential for validating the computational predictions. nih.gov Advanced NMR techniques can provide detailed information about the solution-state conformation and dynamics of this compound and its derivatives. X-ray crystallography can offer a precise picture of its solid-state structure, revealing key intermolecular interactions.

The integration of these approaches will enable a more rational design of derivatives with specific properties. For instance, computational screening could identify derivatives with a high propensity to adopt a particular conformation, which could then be synthesized and their structures confirmed experimentally. This iterative cycle of prediction and validation will accelerate the discovery of new applications for this class of compounds.

Exploration of Novel Catalytic Applications

The structural features of this compound, namely the presence of both a secondary amine and a carboxylic acid group on a rigid scaffold, suggest its potential as an organocatalyst. Amino acids and their derivatives have a rich history in asymmetric catalysis, acting as bifunctional catalysts that can activate substrates through both hydrogen bonding and acid-base interactions. nih.gov

Future research is expected to explore the use of this compound and its derivatives in a variety of organocatalytic transformations. The chiral nature of the molecule makes it a particularly attractive candidate for asymmetric catalysis. Potential applications could include:

Asymmetric Aldol and Mannich Reactions: The amine and carboxylic acid moieties could work in concert to activate both the nucleophile and the electrophile, leading to high enantioselectivity.

Michael Additions: The compound could act as a chiral Brønsted acid or base to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Diels-Alder Reactions: The rigid cyclopentane backbone could provide a well-defined chiral environment for controlling the stereochemical outcome of cycloaddition reactions.

The catalytic activity of this compound can be fine-tuned through derivatization of the aniline ring or the carboxylic acid group, allowing for the optimization of its steric and electronic properties for specific reactions.

Expansion of Derivatization Strategies for Chemical Diversification

The presence of two reactive functional groups, the carboxylic acid and the secondary amine, makes this compound an excellent scaffold for the construction of diverse chemical libraries. These libraries can then be screened for a wide range of applications, including drug discovery and materials science.

The carboxylic acid group can be readily converted into a variety of other functional groups, including:

Amides: Coupling with a diverse range of amines can generate a library of amides with varying steric and electronic properties. luxembourg-bio.com

Esters: Esterification with different alcohols can produce a series of esters with tailored lipophilicity and reactivity.

Alcohols and Aldehydes: Reduction of the carboxylic acid or its derivatives can provide access to the corresponding primary alcohols and aldehydes, which can be further functionalized.

The secondary amine of the anilino group can also be a site for derivatization, for example, through:

N-Alkylation or N-Acylation: Introduction of different alkyl or acyl groups can modify the steric hindrance and electronic properties around the nitrogen atom.

Incorporation into Heterocycles: The amine can be used as a building block for the synthesis of more complex heterocyclic systems.

These derivatization strategies can be implemented using high-throughput synthesis techniques to rapidly generate large libraries of compounds based on the this compound scaffold. nih.gov The resulting chemical diversity will be crucial for exploring the full potential of this versatile molecule.

| Functional Group | Derivatization Reaction | Potential Products |

| Carboxylic Acid | Amide Coupling | Diverse library of amides |

| Esterification | Library of esters with varying properties | |

| Reduction | Primary alcohols and aldehydes | |

| Secondary Amine | N-Alkylation/Acylation | N-substituted derivatives |

| Heterocycle Formation | Fused or appended heterocyclic systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.